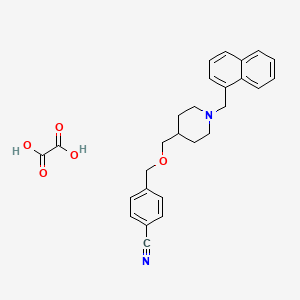

4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

説明

特性

IUPAC Name |

4-[[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O.C2H2O4/c26-16-20-8-10-21(11-9-20)18-28-19-22-12-14-27(15-13-22)17-24-6-3-5-23-4-1-2-7-25(23)24;3-1(4)2(5)6/h1-11,22H,12-15,17-19H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJBZQUDZSMWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a synthetic compound with significant potential in biomedical research, particularly in the fields of neuroscience and cancer treatment. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C27H28N2O5

- Molecular Weight : 460.53 g/mol

- IUPAC Name : 4-[[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile; oxalic acid

Research indicates that 4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate operates through several mechanisms:

- Neurotransmitter Modulation : The compound selectively activates or inhibits specific neuronal pathways, which can influence neurotransmitter release and synaptic plasticity. This property is particularly valuable in studying neurological disorders.

- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines, potentially through disruption of microtubule dynamics and induction of apoptosis.

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of the compound on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 52 nM, indicating potent antiproliferative activity. The compound induced G2/M phase cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective properties of the compound were assessed using SH-SY5Y neuroblastoma cells. The findings revealed that it modulated neurotransmitter release and protected neurons from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases .

類似化合物との比較

Key Observations

Substituent Effects on Activity and Solubility: The naphthalen-1-ylmethyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to pyridinyl (16b) or pyrazinyl (26b, 27b) substituents .

Counterion Influence :

- Oxalate (target) and succinate (26b) salts improve aqueous solubility, whereas tetrahydrochloride (16b) may increase hygroscopicity .

Synthesis Efficiency :

Spectral and Conformational Analysis

- Aromatic Proton Shifts : The target compound’s naphthalene moiety would likely show downfield shifts (e.g., δ 7.5–8.5 ppm) similar to Compound 26b’s pyrazine protons (δ 8.10–8.21) .

- Piperidine Environment : Methylpyridinyl (16b) and ethoxypyrazinyl (26b) substituents create distinct magnetic environments, evidenced by complex multiplet signals (δ 2.57–4.86) .

Functional Group Impact

- Methoxy vs. Carbonyl Linkers: The target’s methoxymethyl linker provides flexibility, whereas carbonyl-containing analogs (e.g., ’s 4-{4-[(4-methoxypyridin-2-yl)amino]piperidine-1-carbonyl}benzonitrile) may adopt rigid conformations, affecting target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。